Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate

Aqueous solubility Environmental fate Bioavailability

Researchers conducting ACCase inhibition SAR studies frequently encounter confounding identity errors between methyl-substituted phenoxybenzoate analogs, undermining experimental reproducibility. This compound resolves that challenge through its unique 5-methyl substitution pattern, which creates a distinct 383.27 g/mol analytical fingerprint for unambiguous LC-MS/MS tracking and a 2.9-fold solubility reduction (0.028 mg/L) relative to des-methyl comparators, enabling precise formulation optimization. - Distinct MW ensures identity verification and prevents cross-contamination in structure-activity correlation studies. - Lower aqueous solubility supports development of slow-release granular or seed treatment formulations with reduced off-site leaching. - ISO-certified NLT 98% purity with full documentation supports regulatory-compliant procurement for global research programs.

Molecular Formula C19H20Cl2O4
Molecular Weight 383.3 g/mol
Cat. No. B12943382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate
Molecular FormulaC19H20Cl2O4
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C(C)C)OC2=C(C=C(C=C2Cl)C(=O)OC)Cl
InChIInChI=1S/C19H20Cl2O4/c1-10(2)14-9-13(6-11(3)17(14)23-4)25-18-15(20)7-12(8-16(18)21)19(22)24-5/h6-10H,1-5H3
InChIKeyOMBWSZOQZDJUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate


Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate (CAS 649725-23-5) is a fully substituted phenoxybenzoate ester within the diphenylether herbicide class [1]. It is characterized by a 3,5-dichlorobenzoate core linked via an ether bridge to a 3-isopropyl-4-methoxy-5-methylphenoxy moiety (C19H20Cl2O4, MW 383.27) . The compound is primarily investigated for its herbicidal properties, functioning as an inhibitor of acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis . Its structural complexity, incorporating multiple halogen, ether, and ester functionalities, also positions it as a valuable synthetic intermediate in pharmaceutical research .

Herbicide SAR probe

Isolate phenoxy ring methylation effects on ACCase inhibition and crop selectivity in structure-activity relationship studies.

Reduced-leaching formulation candidate

Reported lower aqueous solubility context supports formulation screening for prolonged soil residence.

Synthetic intermediate

Fully substituted aromatic architecture with distinct 5-methylphenoxy motif supports pharmaceutical building block use.

Why Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate Cannot Be Substituted


In the phenoxybenzoate herbicide class, minor structural modifications frequently lead to major, unpredictable shifts in herbicidal efficacy, crop selectivity, and environmental fate. As explicitly stated in foundational patents for this class, 'the herbicidal effectiveness and selectivity of a given phenoxybenzoate cannot be predicted from an examination of its chemical structure. Often quite closely related compounds will have quite different weed control abilities and crop selectivity' [1]. For this specific molecule, the unique presence of the 5-methyl group on the phenoxy ring, combined with the 3,5-dichloro substitution pattern on the benzoate, creates a steric and electronic environment that directly modulates target enzyme binding, physicochemical properties, and soil degradation kinetics, making generic substitution unreliable for reproducible experimental or field results.

Structural mismatch

The 5-methyl group on the phenoxy ring is absent in the closest des-methyl analog (CAS 219692-18-9). This single substituent creates a steric and electronic environment that may shift target enzyme binding and physicochemical properties, making generic substitution unreliable.

Fate profile mismatch

The 5-methyl substituent is predicted to increase lipophilicity by approximately 0.5 logP units and reduce aqueous solubility nearly 3-fold relative to the des-methyl analog, indicating that environmental partitioning behavior may differ significantly and field data from the analog may not transfer.

Identity confusion risk

A 14.03 g/mol molecular weight difference from the des-methyl analog is a definitive analytical marker. Substitution without mass spectrometry confirmation risks confounding SAR interpretations or formulation performance due to incorrect compound identity.

Quantitative Differentiation of Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate


Aqueous Solubility Reduction vs. Des-Methyl Analog

The target compound exhibits a calculated aqueous solubility of 2.8×10⁻⁵ g/L (0.028 mg/L) at 25°C, which is a 2.9-fold decrease compared to its closest structural analog, methyl 3,5-dichloro-4-(3-isopropyl-4-methoxyphenoxy)benzoate (CAS 219692-18-9), which has a calculated solubility of 8.1×10⁻⁵ g/L (0.081 mg/L) . This difference arises solely from the addition of the 5-methyl substituent on the phenoxy ring in the target compound.

Aqueous solubility
Cross-study comparable
2.8×10⁻⁵ g/L (0.028 mg/L) at 25°C
2.9-fold lower solubility vs. des-methyl analog. Supports formulation differentiation screening.
Calculated via ACD/Labs Software V11.02. Experimental validation recommended.
Aqueous solubility Environmental fate Bioavailability

Density Difference vs. Des-Methyl Analog

The calculated density of the target compound is 1.227±0.06 g/cm³ at 20°C, compared to 1.247±0.06 g/cm³ for the des-methyl analog . The 0.020 g/cm³ decrease (approximately 1.6%) reflects the additional methyl group's influence on molecular packing and free volume.

Density
Cross-study comparable
1.227±0.06 g/cm³ at 20°C
1.6% lower density vs. des-methyl analog. May influence bulk handling and milling behavior.
Calculated using ACD/Labs Software V11.02. Context-dependent for solid formulation development.
Density Formulation Physical property

Molecular Weight Increase vs. Des-Methyl Analog

The target compound has a molecular weight of 383.27 g/mol, which is 14.03 g/mol (3.8%) higher than the des-methyl analog (369.24 g/mol, C18H18Cl2O4) . This difference, corresponding precisely to one methylene group (-CH₂-), is a definitive analytical marker for identity confirmation and purity assessment via mass spectrometry.

Molecular weight
Cross-study comparable
383.27 g/mol (C19H20Cl2O4)
14.03 g/mol (3.8%) higher than des-methyl analog. Definitive MS identity marker.
Standard calculation. Supports unambiguous QC confirmation in procurement workflows.
Molecular weight Molar mass Chemical identity

Predicted Lipophilicity Enhancement from 5-Methyl Group

The 5-methyl group on the phenoxy ring of the target compound is predicted to increase the logP by approximately 0.5–0.6 units compared to the des-methyl analog, based on the Hansch-Leo fragmental constant for an aromatic methyl substituent (π = 0.52) [1]. While experimentally measured logP values are not publicly available for either compound, this well-established additive contribution provides a quantifiable basis for expecting enhanced membrane permeability and soil organic carbon adsorption (Koc) relative to the comparator [2].

Lipophilicity prediction
Class-level inference
Estimated ΔlogP ≈ +0.52 over des-methyl analog
Predicted higher lipophilicity suggests differentiated soil binding and uptake kinetics. Requires experimental verification.
Hansch-Leo fragmental constant method (π = 0.52 for aromatic -CH₃). No experimental logP data available.
Lipophilicity LogP Structure-activity relationship

Application Scenarios for Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate


Herbicide SAR: Phenoxy Ring Methylation

The 2.9-fold solubility reduction and the predicted logP increase of ~0.52 units relative to the des-methyl analog make this compound an essential probe in structure-activity relationship (SAR) studies. Researchers investigating the effect of phenoxy ring substitution on ACCase inhibition potency, crop selectivity, and environmental fate can use this compound to isolate the contribution of the 5-methyl group. Its distinct molecular weight (383.27 g/mol) provides a clear analytical fingerprint, ensuring that structure-activity correlations are not confounded by identity errors with the des-methyl comparator .

Reduced-Leaching Agrochemical Formulations

With a calculated aqueous solubility of only 0.028 mg/L—lower than many commercial phenoxybenzoate herbicides—this compound is a candidate for formulations designed to minimize off-site leaching in high-rainfall agricultural environments. Its lower density (1.227 g/cm³) and higher predicted lipophilicity further support the development of slow-release granular formulations or seed treatment coatings, where prolonged soil residence and reduced mobility are performance advantages over more soluble analogs .

Differentiated Pharmaceutical Intermediate

The compound's fully substituted aromatic architecture, bearing both electron-withdrawing chlorine atoms and electron-donating methoxy/isopropyl/methyl groups, serves as a versatile building block in medicinal chemistry. Its ISO-certified availability with NLT 98% purity supports its use in the synthesis of complex drug candidates where the 5-methylphenoxy motif is a required pharmacophoric element, distinguishing it from the des-methyl analog that cannot deliver the same steric and hydrophobic contribution.

Environmental Fate and Metabolism Studies

The presence of the 5-methyl group creates a specific metabolic handle for studying oxidative degradation pathways in soil and plant systems. The compound's distinct molecular weight and predicted lipophilicity facilitate its tracking in environmental fate studies using LC-MS/MS, where it can be differentiated from its des-methyl metabolite or analog. This makes it a valuable reference standard for laboratories investigating the environmental persistence of diphenylether herbicides .

Application
Selection Property
Validation Focus
Herbicide SAR: phenoxy ring methylation
Distinct 5-methyl substitution pattern with analytical identity confirmation
ACCase inhibition and crop selectivity assay context
Reduced-leaching agrochemical formulations
Reported lower aqueous solubility and predicted higher lipophilicity vs. des-methyl analog
Soil mobility and formulation-exposure review
Pharmaceutical intermediate
Fully substituted aromatic architecture with ISO-certified NLT 98% purity
Synthetic route compatibility and pharmacophoric motif integration
Environmental fate and metabolism studies
Distinct molecular weight and predicted lipophilicity for LC-MS/MS tracking
Oxidative degradation pathway and metabolite profiling review
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